molecular formula C18H13ClN2S B11096133 2-(3-Chlorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole

2-(3-Chlorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole

Cat. No.: B11096133
M. Wt: 324.8 g/mol
InChI Key: WAJLRZOYVZSWAO-UHFFFAOYSA-N
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Description

2-(3-Chlorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that combines an imidazole ring with a thiazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both chlorobenzyl and phenyl groups enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chlorobenzylamine with phenacyl bromide to form an intermediate, which then undergoes cyclization with thiourea under acidic conditions to yield the desired compound. The reaction conditions often require refluxing in ethanol or another suitable solvent.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Catalysts and alternative solvents may also be employed to enhance efficiency and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the imidazole or thiazole rings.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole or thiazole derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-(3-Chlorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new materials with unique electronic properties, such as organic semiconductors.

Mechanism of Action

The biological activity of 2-(3-Chlorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole is primarily due to its ability to interact with cellular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to cellular dysfunction. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylimidazo[2,1-b][1,3]thiazole: Lacks the chlorobenzyl group, resulting in different reactivity and biological activity.

    2-(4-Chlorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole: Similar structure but with the chlorine atom in a different position, affecting its chemical properties.

    6-Phenylimidazo[2,1-b][1,3]thiazole: Lacks the benzyl group, leading to reduced biological activity.

Uniqueness

2-(3-Chlorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole is unique due to the presence of both the chlorobenzyl and phenyl groups, which enhance its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H13ClN2S

Molecular Weight

324.8 g/mol

IUPAC Name

2-[(3-chlorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C18H13ClN2S/c19-15-8-4-5-13(9-15)10-16-11-21-12-17(20-18(21)22-16)14-6-2-1-3-7-14/h1-9,11-12H,10H2

InChI Key

WAJLRZOYVZSWAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=C(SC3=N2)CC4=CC(=CC=C4)Cl

Origin of Product

United States

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